molecular formula C21H19N3O4 B5190730 4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5190730
M. Wt: 377.4 g/mol
InChI Key: KGSNJARTBRDRPT-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the nitro-ethoxy benzene with an amine derivative.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bases for ethoxylation, and coupling agents for amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products

    Reduction: Formation of 4-ethoxy-3-amino-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of 4-ethoxy-3-nitrobenzoic acid derivatives.

Scientific Research Applications

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide structure can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may enhance binding affinity to certain biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-nitro-N-[4-(pyridin-3-ylmethyl)phenyl]benzamide
  • 4-ethoxy-3-nitro-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide
  • 4-ethoxy-3-nitro-N-[4-(quinolin-4-ylmethyl)phenyl]benzamide

Uniqueness

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is unique due to the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxy, nitro, and benzamide groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-28-20-8-5-17(14-19(20)24(26)27)21(25)23-18-6-3-15(4-7-18)13-16-9-11-22-12-10-16/h3-12,14H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNJARTBRDRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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